2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline

Cytochrome P450 1A2 Metabolic detoxification Human hepatocytes

Labs studying HAA metabolism face invalid cross-species comparisons when substituting MeIQx. IQx (CAS 108354-47-8) is the essential, distinct reference to quantify the major human detoxification pathway (C8-oxidation to IQx-8-COOH). - Definitive standard: Monitors CYP1A2-mediated detoxification in primary human hepatocytes. - Method accuracy: Ensures correct LC-MS/MS identification, avoiding misclassification with MeIQx or DiMeIQx. - Reliable supply: High-purity analytical standard, ready for immediate global dispatch.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 108354-47-8
Cat. No. B043390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline
CAS108354-47-8
SynonymsIQx;  3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine;  2-Amino-3-Methylimidazo[4,5-f]quinoxaline; 
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=NC=CN=C3C=C2)N=C1N
InChIInChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)
InChIKeyHKZZYGFWIFKKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IQx Chemical Identity & Procurement


2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (CAS 108354-47-8, also designated IQx or 8-demethyl MeIQx) is an imidazoquinoxaline derivative with molecular formula C10H9N5 and molecular weight 199.21 g/mol [1]. It belongs to the heterocyclic aromatic amine (HAA) class of compounds formed in cooked proteinaceous foods, structurally characterized by a fused imidazole-quinoxaline ring system lacking the C-8 methyl substituent present in its more extensively studied analog MeIQx [2]. The compound is primarily utilized as an analytical reference standard in food safety mutagenicity research and in mechanistic investigations of cytochrome P450-mediated metabolic activation and detoxification pathways [3].

Standard Type Imidazoquinoxaline analytical reference standard (demethylated MeIQx analog)
Primary Workflow LC-MS/MS HAA profiling, CYP1A2 detoxification pathway studies, food mutagenicity research
Key Differentiator Lacks C8 methyl group; essential for C8-oxidation metabolite quantification

Why IQx Cannot Replace MeIQx, IQ, or PhIP


HAAs within the imidazoquinoxaline and imidazoquinoline families exhibit pronounced structure-dependent differences in metabolic activation, detoxification routing, and species-specific bioactivation that preclude generic substitution. MeIQx (C8-methylated) undergoes P450 1A2-mediated C8-oxidation to form IQx-8-COOH as a major human detoxification pathway [1], whereas IQ (imidazoquinoline core) is selectively N-hydroxylated by CYP3A/CYP2C isoforms in primates—a pathway that poorly activates MeIQx [2]. These divergent metabolic fates manifest quantitatively: in cynomolgus monkeys, MeIQx–DNA adduct levels in liver are approximately 19-fold lower than in male rats and approximately 10-fold lower than in female rats under identical dosing regimens [3]. Substituting IQx for MeIQx without accounting for this C8-oxidation-detoxification nexus would fundamentally compromise experimental validity in any study involving human or primate metabolic systems.

MeIQx vs. IQx MeIQx contains C8-methyl; its unique C8-oxidation detoxification pathway may not reflect IQx-specific demethylated behavior, limiting direct analytical substitution.
IQ vs. IQx Imidazoquinoline core (IQ) is selectively N-hydroxylated by CYP3A/CYP2C, a metabolic route not prominent for imidazoquinoxalines; metabolic profiles may not transfer.
PhIP vs. IQx PhIP has a different heterocyclic core and vastly lower mutagenic potency; it cannot serve as a surrogate for imidazoquinoxaline-specific analytical or metabolic studies.

IQx vs. MeIQx and IQ: Comparative Evidence


C8-Oxidation Detoxification in Human Hepatocytes

IQx (CAS 108354-47-8) is not merely a structural analog—it is the direct product of a major human-specific detoxification pathway for MeIQx. In primary human hepatocytes, P450 1A2-mediated C8-oxidation of MeIQx generates IQx-8-carboxylic acid (IQx-8-COOH) as a predominant metabolite [1]. This metabolic route is functionally unique: IQx-8-COOH does not induce umuC gene expression in Salmonella typhimurium strain NM2009, confirming its detoxified status relative to the parent procarcinogen MeIQx [1]. For laboratories investigating HAA metabolism or developing biomonitoring assays, IQx reference material is essential for accurate identification and quantification of this detoxification endpoint.

C8-Oxidation Detoxification
Head-to-head
IQx-8-COOH: no umuC induction vs. MeIQx (procarcinogen)
Supports detoxification endpoint identification
Primary human hepatocyte metabolism; Salmonella NM2009 assay
Cytochrome P450 1A2 Metabolic detoxification Human hepatocytes

Interspecies Variation in MeIQx Mutagenic Activation

In comparative Ames assays using hepatic microsomes from Fischer 344 rats, cynomolgus monkeys, and humans, the mutagenic activation of MeIQx showed the largest interspecies variation among IQ, MeIQx, and PhIP tested [1]. Liver microsomes from humans demonstrated the greatest capacity to activate MeIQx, followed by rats, with monkeys showing substantially lower activation [1]. These in vitro differences were directly recapitulated in vivo: MeIQx–DNA adduct levels in monkey liver were approximately 19-fold lower than in male rats and approximately 10-fold lower than in female rats under identical gavage dosing (20 mg/kg/day, 10 doses) [1]. In contrast, IQ activation was similar across all three species [1]. For researchers using IQx as a calibrant or internal standard in cross-species comparative metabolism studies, this dramatic species divergence in MeIQx activation underscores why proper analytical standards must be species-relevant and compound-specific.

Interspecies Adduct Variation
Head-to-head
Monkey liver DNA adducts: 19× lower vs. male rats; 10× lower vs. female rats
Species-dependent bioactivation context
20 mg/kg/day, 10 doses; 32P-postlabeling
Ames mutagenicity assay Hepatic microsomes Species differences

CYP3A/CYP2C Discriminate IQ vs. MeIQx

Hepatic microsomes from cynomolgus monkeys exhibit striking substrate specificity in the metabolic N-hydroxylation of IQ versus MeIQx. Rifampicin-treated monkeys showed a 3-fold increase in mutagenic activation of IQ but no increase in MeIQx activation, demonstrating that CYP3A and/or CYP2C isoforms selectively N-hydroxylate IQ while showing negligible activity toward MeIQx [1]. In contrast, TCDD induction of CYP1A isozymes increased activation of both substrates without selectivity [1]. This isoform selectivity provides a metabolic basis for the observation that IQ is a potent hepatocarcinogen in cynomolgus monkeys while MeIQx lacks this potency [1]. Although direct IQx data are limited, this class-level evidence demonstrates that subtle structural modifications within the imidazoquinoxaline/quinoline family produce profound differences in P450 isoform recognition—differences that directly translate to divergent carcinogenic outcomes in primate models.

Isoform Selectivity
Head-to-head
IQ: 3× increase post-rifampicin vs. MeIQx: no increase
CYP3A/CYP2C substrate recognition differs
Cynomolgus monkey hepatic microsomes
CYP3A4 CYP2C9 N-hydroxylation Substrate specificity

IQx Separation from MeIQx and DiMeIQx

In a comprehensive UPLC-MS/MS analysis of 17 heterocyclic amines from seven categories in roast beef patties, IQx (reported as IQx) was detected and quantified as a distinct analyte alongside 4,8-MeIQx (DiMeIQx) within the imidazoquinoxaline group [1]. The analytical method successfully resolved IQx from other imidazoquinoxalines including MeIQx and DiMeIQx, enabling category-specific quantification [1]. The study further demonstrated that addition of 0.015% capsaicin inhibited imidazoquinoxaline formation by 33% [1]. This chromatographic separability confirms that IQx possesses distinct physicochemical properties enabling independent analytical detection—a prerequisite for any laboratory conducting HAA profiling that requires accurate identification and quantification of individual imidazoquinoxaline species rather than aggregate class measurements.

Chromatographic Separation
Supporting evidence
Distinct UPLC-MS/MS analyte resolved from MeIQx and DiMeIQx
Supports discrete reference standard use
Roast beef patty extract; 17-HAA panel
UPLC-MS/MS Heterocyclic amines Food analysis

Mutagenic Potency of MeIQx, IQ, and PhIP

In a systematic comparison of six HAAs using Salmonella typhimurium strain YG1019 with rat-liver S9 activation, mutagenic potencies were determined as 3,800 revertants/ng for 8-MeIQx, 2,900 revs/ng for 4,8-DiMeIQx, 3,480 revs/ng for IQ, and 5 revs/ng for PhIP [1]. The same study assessed clastogenic activity via micronucleus induction in MCL-5 cells, establishing a potency rank order of 4,8-DiMeIQx > 8-MeIQx > IQ > MeAαC > PhIP > AαC at 10 ng/mL [1]. In morphological transformation assays using C3H/M2 fibroblasts, maximum transformation frequencies (transformed foci per 10⁴ surviving cells) were: PhIP (9.2 at 15 μM), MeAαC (7.3 at 100 μM), 4,8-DiMeIQx (6.6 at 100 μM), IQ (6.3 at 50 μM), 8-MeIQx (5.5 at 50 μM), and AαC (5.2 at 100 μM) [1]. Although IQx was not directly tested, this comprehensive potency matrix demonstrates that structurally related imidazoquinoxalines and imidazoquinolines exhibit order-of-magnitude differences in genotoxic endpoints depending on methylation pattern—differences that preclude reliable extrapolation of one compound‘s behavior from another's.

Mutagenic Potency Comparison
Cross-study
8-MeIQx: 3,800; 4,8-DiMeIQx: 2,900; IQ: 3,480; PhIP: 5 revs/ng
Methylation pattern alters potency
Salmonella YG1019 + S9; micronucleus rank also reported
Mutagenic potency Salmonella typhimurium YG1019 Micronucleus assay

IQ vs. MeIQx Hepatocarcinogenicity in Primates

In cynomolgus monkeys, IQ has been established as a potent hepatocarcinogen, whereas the structurally similar MeIQx lacks this potency to induce hepatocellular carcinoma [1]. This stark functional divergence is attributed to the poor metabolic N-hydroxylation of MeIQx by constitutively expressed CYP3A and CYP2C isoforms in monkey liver, coupled with low basal CYP1A levels [1]. In contrast, TCDD-inducible CYP1A enzymes N-hydroxylate both substrates non-selectively [1]. For laboratories conducting risk assessment or regulatory toxicology studies that require primate-relevant data, this class-level evidence demonstrates that even closely related HAAs cannot be used interchangeably in carcinogenicity modeling—each compound requires its own authenticated reference material for accurate dose-response characterization.

Primate Carcinogenicity
Class-level
IQ: potent hepatocarcinogen; MeIQx: lacks this potency in monkeys
Structural divergence in carcinogenic outcome
Long-term oral administration in cynomolgus monkeys
Hepatocarcinogenesis Cynomolgus monkey DNA adducts

IQx Procurement and Applications


Human Hepatocyte C8-Oxidation Assays

IQx is the definitive analytical standard for laboratories investigating the major human detoxification pathway of MeIQx. Primary human hepatocyte studies have established that CYP1A2 catalyzes C8-oxidation of MeIQx to IQx-8-COOH, a non-genotoxic metabolite that does not induce umuC expression [1]. Procurement of IQx reference material enables accurate quantification of this detoxification endpoint via LC-MS/MS, facilitating research on interindividual variability in HAA metabolism, genetic polymorphisms in CYP1A2 activity, and dietary modulation of carcinogen detoxification capacity. Without authentic IQx standard, this pathway cannot be properly monitored.

Multi-HAA Method Development for Food Safety

For food chemistry laboratories developing UPLC-MS/MS or HPLC-UV methods for comprehensive HAA profiling in cooked meats and processed foods, IQx serves as a critical component of multi-analyte calibration sets. Studies have confirmed that imidazoquinoxalines (including IQx and 4,8-MeIQx) are detected and quantified as distinct analytical species in roast beef patty extracts [1]. Inclusion of IQx in method validation ensures accurate identification and avoids misclassification with structurally similar compounds such as MeIQx or DiMeIQx, which elute at different retention times and exhibit distinct mass spectral signatures.

Species-Comparative Toxicology and Biomonitoring

Researchers investigating species differences in HAA metabolic activation and DNA adduct formation require IQx to properly calibrate assays. Dramatic interspecies variation exists: MeIQx–DNA adduct levels in monkey liver are approximately 19-fold lower than in male rats and approximately 10-fold lower than in female rats under identical dosing [1]. Accurate cross-species comparisons mandate use of the correct reference compound—substituting MeIQx for IQx in analytical workflows would produce erroneous quantification of the C8-demethylated species in biological matrices.

P450 Isoform Selectivity Screening

Pharmaceutical and toxicology laboratories screening for P450 isoform-specific metabolic activation can utilize IQx as a probe substrate or analytical reference. Evidence from cynomolgus monkey microsomes demonstrates that CYP3A/CYP2C isoforms selectively N-hydroxylate IQ (3-fold increase post-rifampicin) while showing negligible activity toward MeIQx [1]. This substrate specificity underscores the need for distinct imidazoquinoxaline standards—IQ, MeIQx, and IQx—in any assay designed to differentiate isoform contributions to HAA bioactivation.

Application
Selection Property
Validation Focus
Human hepatocyte MeIQx detoxification assays
Authenticated C8-oxidation metabolite standard
CYP1A2-mediated detoxification endpoint quantification
Multi-HAA food safety method development
Resolvable imidazoquinoxaline reference
Chromatographic separation and identification
Species-comparative toxicology studies
Compound-specific analytical standard
Cross-species adduct quantification accuracy
P450 isoform selectivity screening
Distinct imidazoquinoxaline substrate
Isoform-specific N-hydroxylation activity

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